
1,1-Diphenyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyldodecane is an organic compound with the molecular formula C24H34. It is characterized by a dodecane backbone with two phenyl groups attached to the first carbon atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenyldodecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of dodecane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenyldodecane primarily undergoes substitution reactions due to the presence of phenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed for reduction.
Major Products Formed:
Halogenation: Formation of halogenated derivatives like 1-chloro-1,1-diphenyldodecane.
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Formation of reduced hydrocarbons with fewer double bonds or functional groups.
Scientific Research Applications
1,1-Diphenyldodecane has diverse applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diphenyldodecane involves its interaction with molecular targets through hydrophobic interactions. The phenyl groups enhance its ability to interact with aromatic amino acids in proteins, potentially affecting protein structure and function. Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane properties and dynamics.
Comparison with Similar Compounds
1-Phenyldodecane: Similar structure but with only one phenyl group attached to the dodecane chain.
1,1-Diphenylethane: Shorter alkane chain with two phenyl groups attached to the first carbon atom.
1,1-Diphenylhexane: Intermediate chain length with two phenyl groups.
Uniqueness: 1,1-Diphenyldodecane stands out due to its longer alkane chain, which provides unique hydrophobic properties and makes it suitable for specific applications where longer chain length is advantageous. Its stability and reactivity also make it a valuable compound for various chemical reactions and industrial processes.
Properties
CAS No. |
1603-53-8 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1-2-3-4-5-6-7-8-9-16-21-24(22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,2-9,16,21H2,1H3 |
InChI Key |
MPUACKZXJBPMHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


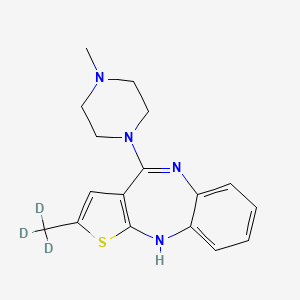
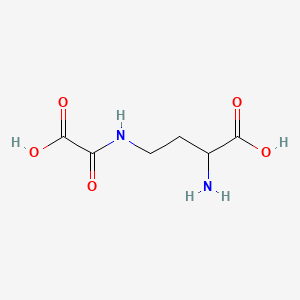
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
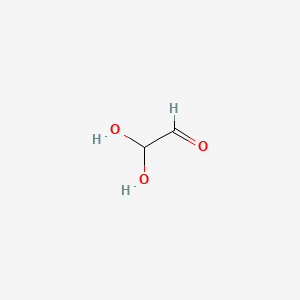
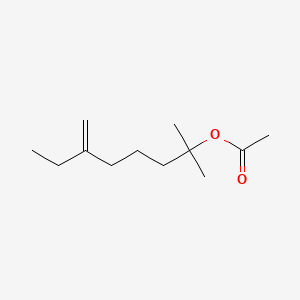
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
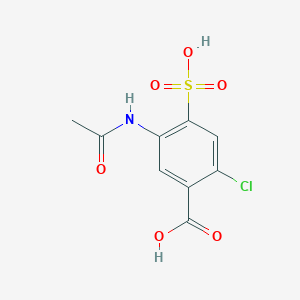
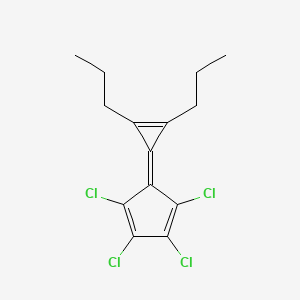
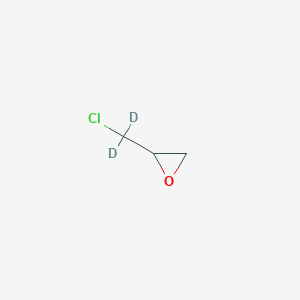
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
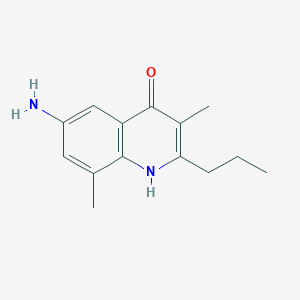
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
